4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate
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Overview
Description
The compound 4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate is a complex organic molecule that features a thiazolidine ring, an acetylimino group, and a dimethoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the acetylimino group and the dimethoxyphenyl acetate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Examples include This compound and This compound .
4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate: shares structural similarities with other thiazolidine derivatives and phenyl acetate compounds.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N2O6S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
[4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C16H16N2O6S/c1-8(19)17-16-18-15(21)13(25-16)7-10-5-11(22-3)14(24-9(2)20)12(6-10)23-4/h5-7H,1-4H3,(H,17,18,19,21)/b13-7- |
InChI Key |
OJHCFFNPLXDLQY-QPEQYQDCSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC(=O)C)OC)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)S1 |
Origin of Product |
United States |
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